1,3-Bis(dichloromethyl)benzene

Descripción general

Descripción

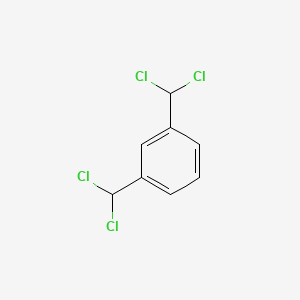

1,3-Bis(dichloromethyl)benzene is a chemical compound with the molecular formula C8H6Cl4 . It is used in ionic liquids to increase their thermal stability and as a reagent in C2-Symmetric Small Molecule Inhibitors . It forms a three-dimensional network through chlorine-chlorine interactions in the solid-state .

Synthesis Analysis

The synthesis of this compound has been studied in several papers. For instance, it can be prepared in two reaction steps from 1,3,5-tribromobenzene . Another study explored a safe, convenient, and environmentally friendly synthesis route for 1,3-Bis(isocyanatomethyl) benzene from m-xylylenediamine and bis(trichloromethyl) Carbonate .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 18 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The 3D structure may be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a molecular weight of 175.05 g/mol . The boiling point is 525.7 K and the fusion temperatures range from 305 to 307 K .

Aplicaciones Científicas De Investigación

Synthesis Optimization

1,3-Bis(isocyanatomethyl)benzene, derived from 1,3-Bis(dichloromethyl)benzene, is used in optical polymer composite materials, construction, and automotive industries. It exhibits high quality performance, excellent yellowing resistance, and weather resistance. The synthesis optimization of this compound from m-xylylenediamine and bis(trichloromethyl) Carbonate was studied, highlighting the significance of reaction temperature, time, and molar ratio for efficient production (Jianxun et al., 2018).

Internal Rotation Study

A study on ortho-bis(dichloromethyl)benzenes, closely related to this compound, revealed the presence of locked conformers on the NMR time scale. This finding is crucial for understanding the molecular dynamics and properties of such compounds (Mark & Pattison, 1971).

Antireversion Agent in Elastomers

1,3-Bis(Citraconimidomethyl)benzene, a derivative, acts as an antireversion agent in sulfur-cured diene elastomers. It's effective in countering reversion in butyl, halobutyl, and NBR compounds, enhancing properties like tensile strength and abrasion resistance (Datta & Talma, 2001).

N-Heterocyclic Dicarbene Iridium(III) Pincer Complexes

1,3-Bis(imidazolyl)benzene, related to this compound, is used in the synthesis of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes are significant in transfer dehydrogenation reactions (Zuo & Braunstein, 2012).

Microwave-Assisted Synthesis Improvement

In synthesizing 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene, a microwave-assisted protocol was developed, demonstrating significant improvements in yield and reduced reaction time compared to conventional methods. This advancement highlights the potential for more efficient and rapid synthesis techniques in chemical manufacturing (Pan, Wang, & Xiao, 2017).

Halogenated Alkylbenzenes

1,4-Bis(chloromethyl)benzenes, closely related to this compound, are used in the synthesis of various cyclic and macrocyclic compounds. Their high reactivity makes them valuable intermediates in chemical synthesis, leading to diverse applications in material science and organic chemistry (Charalambous, 1975).

Efficient Anion Transport

1,3-Bis(benzimidazol-2-yl)benzene derivatives, structurally related to this compound, show high efficiency in anion transport. Modification with strong electron-withdrawing substituents led to a significant increase in activity. This research contributes to the development of efficient transport systems in molecular electronics and ion-selective membranes (Peng et al., 2016).

Safety and Hazards

1,3-Bis(dichloromethyl)benzene is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

Propiedades

IUPAC Name |

1,3-bis(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHFWLGJQRLDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326990.png)

![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)